1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide is a novel synthetic molecule that incorporates several biologically active moieties. Its structure features a triazole and pyrimidine core, both of which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for antifungal and anticancer properties, triazoles can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- Pyrimidine Structure : This moiety is crucial in nucleic acid synthesis and has been implicated in various therapeutic areas including antiviral and anticancer activities.
- Isothiazole Group : Exhibits antimicrobial and anti-inflammatory properties, enhancing the overall bioactivity of the compound.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing triazole and isothiazole rings demonstrate significant antimicrobial effects. In vitro studies have shown promising results against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Anticancer Properties
The incorporation of the triazole and pyrimidine moieties has been linked to cytotoxic effects on cancer cell lines. For instance:
- A study reported that derivatives of triazole exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .
Anti-inflammatory Effects
Compounds with isothiazole structures have been documented to possess anti-inflammatory properties. The presence of this group in our compound suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A derivative similar to the target compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability, particularly with an IC50 value of 27.3 μM against T47D breast cancer cells .
- Antimicrobial Efficacy : In a comparative study, various triazole derivatives were screened for antibacterial activity. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .
Data Tables
Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
---|---|---|
Anticancer | HCT-116 | 6.2 μM |
MCF-7 | 27.3 μM | |
Antimicrobial | Staphylococcus aureus | 4–8 μg/mL |
Escherichia coli | 4–8 μg/mL |
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-6-15(26-22-11)21-16(25)12-2-4-23(5-3-12)13-7-14(19-9-18-13)24-10-17-8-20-24/h6-10,12H,2-5H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMMIJCPQSTCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.